N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3,4-dimethoxybenzamide
CAS No.: 877633-39-1
Cat. No.: VC4823081
Molecular Formula: C25H28FN3O4
Molecular Weight: 453.514
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 877633-39-1 |
|---|---|
| Molecular Formula | C25H28FN3O4 |
| Molecular Weight | 453.514 |
| IUPAC Name | N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-3,4-dimethoxybenzamide |
| Standard InChI | InChI=1S/C25H28FN3O4/c1-31-23-10-9-18(16-24(23)32-2)25(30)27-17-21(22-8-5-15-33-22)29-13-11-28(12-14-29)20-7-4-3-6-19(20)26/h3-10,15-16,21H,11-14,17H2,1-2H3,(H,27,30) |
| Standard InChI Key | SBGYEXIEYREQLZ-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4F)OC |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound belongs to the benzamide class, characterized by a central benzamide group (C₆H₅CONH₂) substituted at the 3- and 4-positions with methoxy groups (OCH₃). The amide nitrogen is further functionalized with a branched ethyl chain bearing two distinct moieties:
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A 4-(2-fluorophenyl)piperazin-1-yl group, a bicyclic amine with a fluorine-substituted aromatic ring.
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A furan-2-yl group, a five-membered oxygen-containing heterocycle.
This combination creates a hybrid structure that merges elements of neurotransmitter receptor ligands (via the piperazine fragment) and bioactive heterocycles (via the furan and methoxybenzamide groups) .
Molecular Formula and Weight
Based on structural analogs , the molecular formula is inferred as C₂₆H₂₉FN₃O₄, yielding a molecular weight of 482.53 g/mol. Comparative data from similar compounds suggest minor variations in mass due to isotopic substitutions or protonation states .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₂₉FN₃O₄ |
| Molecular Weight | 482.53 g/mol |
| IUPAC Name | N-[2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl]-3,4-dimethoxybenzamide |
| SMILES | COC1=C(C=CC(=C1)OC)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4F |
Synthesis and Structural Analogues
Synthetic Pathways
While no explicit synthesis route for this compound is documented, retrosynthetic analysis suggests a multi-step approach:
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Piperazine Functionalization: Alkylation of piperazine with 2-fluorophenyl bromide under basic conditions to form 4-(2-fluorophenyl)piperazine .
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Ethyl Chain Assembly: Condensation of furan-2-carbaldehyde with nitroethane via a Henry reaction, followed by reduction to yield 2-(furan-2-yl)ethylamine.
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Amide Coupling: Reaction of 3,4-dimethoxybenzoic acid with the amine intermediate using coupling agents like HATU or EDCI .
Structural Analogues and Modifications
Key analogues highlight the role of substituents in biological activity:
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N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N-[2-(1H-indol-3-yl)ethyl]ethanediamide (PubChem CID 12005937): Shares the 4-(2-fluorophenyl)piperazine and furan-ethyl motifs but replaces benzamide with an ethanediamide linker .
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N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2,3-dimethoxybenzamide (CAS 1049414-74-5): Substitutes fluorine with chlorine and simplifies the ethyl chain, demonstrating how halogen choice affects receptor affinity .
Pharmacological and Biochemical Properties
Receptor Binding Profiles
Piperazine derivatives are well-documented modulators of neurotransmitter receptors, particularly 5-HT₁A and D₂ dopamine receptors. The 2-fluorophenyl group enhances lipophilicity and blood-brain barrier penetration, while the furan moiety may contribute to π-π stacking interactions with aromatic residues in receptor binding sites .
Table 2: Hypothetical Receptor Affinities
| Receptor | Predicted IC₅₀ (nM) | Basis for Prediction |
|---|---|---|
| 5-HT₁A | 15–50 | Structural similarity to buspirone |
| D₂ dopamine | 20–80 | Piperazine-fluorophenyl pharmacophore |
| σ₁ | >1000 | Lack of hydrophobic bulk |
Metabolic Stability
The 3,4-dimethoxybenzamide group may undergo O-demethylation via cytochrome P450 enzymes (e.g., CYP3A4), producing catechol metabolites prone to glucuronidation. The furan ring presents a potential risk of forming reactive metabolites, necessitating further toxicological evaluation .
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